molecular formula C9H7ClO3 B14231672 2H,4H-1,3-Benzodioxine-7-carbonyl chloride CAS No. 499770-84-2

2H,4H-1,3-Benzodioxine-7-carbonyl chloride

Cat. No.: B14231672
CAS No.: 499770-84-2
M. Wt: 198.60 g/mol
InChI Key: JEKCPMNOUVBZMY-UHFFFAOYSA-N
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Description

4H-1,3-Benzodioxine-7-carbonyl chloride is a chemical compound with the molecular formula C9H7ClO3. It is known for its applications in various fields of scientific research and industry. This compound is characterized by its unique structure, which includes a benzodioxine ring fused with a carbonyl chloride group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,3-Benzodioxine-7-carbonyl chloride typically involves the reaction of 4H-1,3-benzodioxine with thionyl chloride (SOCl2) under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The process involves heating the reactants to a specific temperature to facilitate the formation of the carbonyl chloride group.

Industrial Production Methods

In industrial settings, the production of 4H-1,3-Benzodioxine-7-carbonyl chloride follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The compound is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

4H-1,3-Benzodioxine-7-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form 4H-1,3-benzodioxine-7-carboxylic acid.

    Reduction: The carbonyl chloride group can be reduced to an aldehyde or alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Thionyl Chloride (SOCl2): Used in the initial synthesis to introduce the carbonyl chloride group.

    Nucleophiles (Amines, Alcohols): Used in substitution reactions to form amides or esters.

    Reducing Agents (LiAlH4): Used in reduction reactions to convert the carbonyl chloride group to an aldehyde or alcohol.

Major Products Formed

    Amides and Esters: Formed through substitution reactions.

    4H-1,3-Benzodioxine-7-carboxylic Acid: Formed through hydrolysis.

    Aldehydes and Alcohols: Formed through reduction reactions.

Scientific Research Applications

4H-1,3-Benzodioxine-7-carbonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biological assays.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4H-1,3-Benzodioxine-7-carbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to create a wide range of compounds with different functional groups.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dihydro-1,3-Benzodioxine-7-carbonyl Chloride: Similar in structure but differs in the position of the carbonyl chloride group.

    4H-1,3-Benzodioxine-7-carboxylic Acid: Formed through the hydrolysis of 4H-1,3-Benzodioxine-7-carbonyl chloride.

Uniqueness

4H-1,3-Benzodioxine-7-carbonyl chloride is unique due to its specific reactivity and the presence of the benzodioxine ring fused with a carbonyl chloride group. This combination allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry and industrial applications.

Properties

CAS No.

499770-84-2

Molecular Formula

C9H7ClO3

Molecular Weight

198.60 g/mol

IUPAC Name

4H-1,3-benzodioxine-7-carbonyl chloride

InChI

InChI=1S/C9H7ClO3/c10-9(11)6-1-2-7-4-12-5-13-8(7)3-6/h1-3H,4-5H2

InChI Key

JEKCPMNOUVBZMY-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2)C(=O)Cl)OCO1

Origin of Product

United States

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